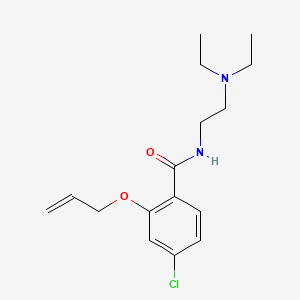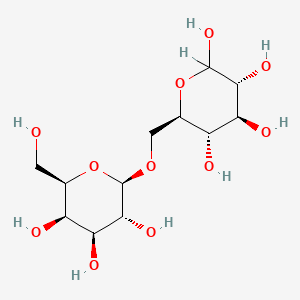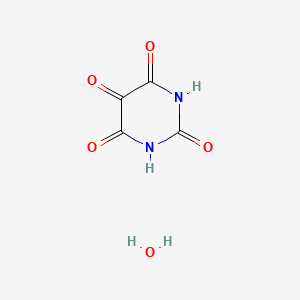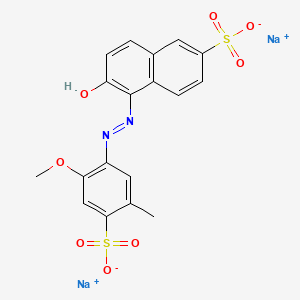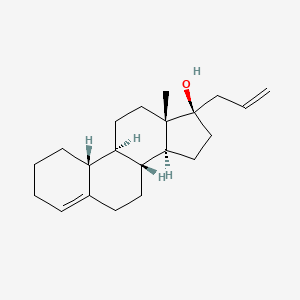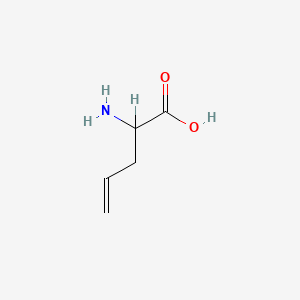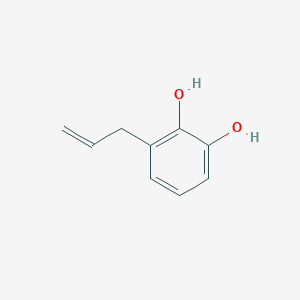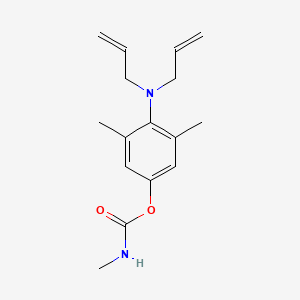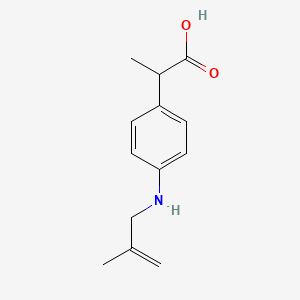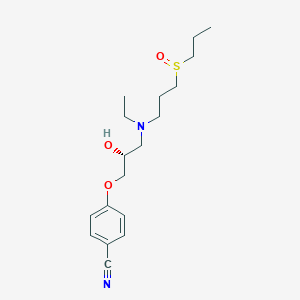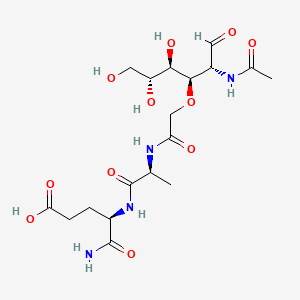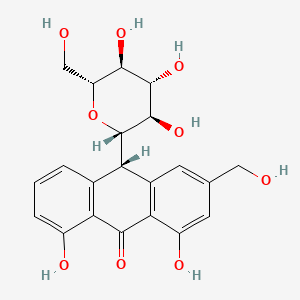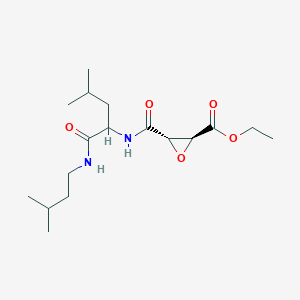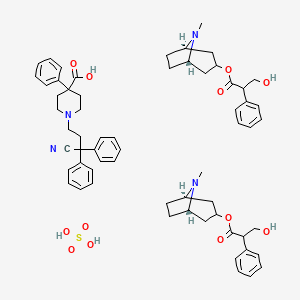
Atropine sulfate mixture with difenoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atropine sulfate mixture with difenoxin is a bioactive chemical mixture. This product is discontinued (DEA controlled substance).
Scientific Research Applications
Neuroprotective Research
- Neurotoxicity Studies : Research conducted by Henderson et al. (1992) investigated the neurotoxic potential of several compounds, including atropine sulfate, in hens. They found that atropine sulfate provided protection against neurotoxicity in this context, as no behavioral or histological evidence of organophosphate-induced delayed neuropathy (OPIDN) was observed in hens treated with atropine sulfate (Henderson, Higgins, Dacre, & Wilson, 1992).
Gastrointestinal Research
- Stomach Motility Studies : A study by Kimmig et al. (1976) on stomach motility in humans found that a mixture containing difenoxin-hydrochloride and atropine sulfate significantly reduced stomach motility. This effect was independent of the clinical diagnosis, highlighting the potential use of this mixture in managing gastrointestinal motility disorders (Kimmig, Heinkel, & Ensslin, 1976).
Pharmacokinetics and Stability
- Stability and Pharmacokinetics Studies : Research on the stability and pharmacokinetics of atropine sulfate is crucial for its effective use in medical treatments. For instance, a study focused on the stability of injectable atropine sulfate found that significant amounts of atropine remained stable over various periods, suggesting its potential for extended use beyond expiration dates in emergency situations (Schier et al., 2004).
Veterinary Medicine
- Veterinary Applications : Atropine sulfate is also used in veterinary medicine. A study on turtles demonstrated the dose-dependent effects of atropine on heart rate, providing insights into its use for managing heart rate and other conditions in reptiles (Cruz, Williams, & Hicks, 2014).
Toxicology
- Toxicology and Antidote Research : In the field of toxicology, atropine sulfate is researched for its role as an antidote. Studies have shown that combinations of atropine sulfate with other compounds can be effective in treating organophosphate poisonings, highlighting its importance in toxicological emergencies (Natoff & Reiff, 1970).
properties
CAS RN |
79568-96-0 |
|---|---|
Product Name |
Atropine sulfate mixture with difenoxin |
Molecular Formula |
C54H58N3O10S- |
Molecular Weight |
1101.4 g/mol |
IUPAC Name |
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid |
InChI |
InChI=1S/C28H28N2O2.2C17H23NO3.H2O4S/c29-22-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)18-21-30-19-16-27(17-20-30,26(31)32)23-10-4-1-5-11-23;2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h1-15H,16-21H2,(H,31,32);2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t;2*13-,14+,15?,16?; |
InChI Key |
WYWHWJYZCHWMPC-UHFFFAOYSA-M |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Atropine sulfate mixture with difenoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



